4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine
Description
4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine is a complex organic compound that features a morpholine ring substituted with a propyl chain, which is further substituted with a piperidine ring containing a prop-2-yn-1-yl group
Properties
IUPAC Name |
4-[3-(1-prop-2-ynylpiperidin-4-yl)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-2-7-16-9-5-15(6-10-16)4-3-8-17-11-13-18-14-12-17/h1,15H,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDRORFBSREBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)CCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. One common method involves the N-alkylation of piperidine with prop-2-yn-1-yl bromide in the presence of a base such as sodium hydroxide. This intermediate is then reacted with a propyl bromide derivative to introduce the propyl chain. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase-transfer agents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The piperidine and morpholine rings can enhance binding affinity through hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)piperidine: Shares the piperidine and prop-2-yn-1-yl groups but lacks the morpholine ring.
N-Prop-2-yn-1-ylmorpholine: Contains the morpholine and prop-2-yn-1-yl groups but lacks the piperidine ring.
4-(Prop-2-yn-1-yl)piperidine hydrochloride: Similar structure but exists as a hydrochloride salt.
Uniqueness
4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine is unique due to the combination of the morpholine and piperidine rings with the prop-2-yn-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
